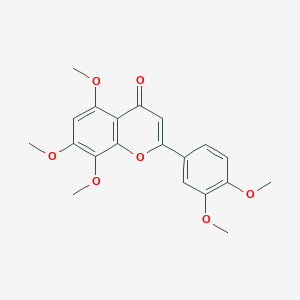

Isosinensetin

Descripción general

Descripción

La isosinensetina es una flavona polimetoxilada, un tipo de compuesto flavonoides, que se aísla de diversas fuentes vegetales, como la cáscara de naranja trifoliada y las hojas de bigotes de gato (Orthosiphon stamineus) . Se ha estudiado por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios, antioxidantes, anticancerígenos y antidiabéticos .

Mecanismo De Acción

La isosinensetina ejerce sus efectos a través de varios objetivos y vías moleculares. Por ejemplo, inhibe la proteína tirosina fosfatasa 1B (PTP1B) uniéndose a su sitio alostérico, lo que ayuda a regular la homeostasis de la glucosa y el metabolismo energético . Además, activa el subtipo de receptor del gusto amargo humano hTAS2R50, lo que lleva a una mayor secreción de péptido similar al glucagón 1 (GLP-1) a través de la vía mediada por Gβγ .

Análisis Bioquímico

Biochemical Properties

Isosinensetin interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit P-glycoprotein (P-gp), a protein that plays a crucial role in drug metabolism and resistance .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to alleviate the injury of human bronchial epithelial cells induced by fine particular matter . It increases cell viability and decreases the levels of pro-inflammatory factors in cell culture supernatant .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the ROS-Nrf2/NF-кB signaling pathway, which plays a crucial role in cellular responses to oxidative stress .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been found to increase cell viability and decrease pro-inflammatory factors in cell culture supernatant .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, related compounds such as sinensetin have been studied. For instance, sinensetin demonstrated potent inhibition on the formation of intersegmental vessels and dorsal longitudinal anastomotic vessels in transgenic zebrafish embryos .

Metabolic Pathways

It has been found to inhibit P-glycoprotein (P-gp), which plays a crucial role in drug metabolism .

Transport and Distribution

It has been found to inhibit P-glycoprotein (P-gp), which plays a crucial role in drug transport .

Subcellular Localization

It has been found to inhibit P-glycoprotein (P-gp), which is typically localized in the plasma membrane and plays a crucial role in drug transport .

Métodos De Preparación

La isosinensetina se puede extraer de fuentes naturales utilizando métodos como la extracción de dióxido de carbono supercrítico asistida por etanol . Este método implica el uso de dióxido de carbono supercrítico combinado con etanol para extraer el compuesto de materiales vegetales a temperaturas y presiones específicas. Las condiciones óptimas para esta extracción suelen ser alrededor de 40-80 °C y 10-30 MPa .

Análisis De Reacciones Químicas

La isosinensetina se somete a diversas reacciones químicas, incluida la oxidación y la reducción. Puede interactuar con reactivos como el peróxido de hidrógeno y el borohidruro de sodio en condiciones específicas para formar diferentes productos. Por ejemplo, la oxidación de la isosinensetina puede conducir a la formación de quinonas, mientras que la reducción puede producir hidroquinonas .

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

La isosinensetina es similar a otras flavonas polimetoxiladas como la sinensetina y el ácido rosmarínico. Estos compuestos comparten características estructurales y actividades biológicas similares. La isosinensetina es única en sus efectos inhibitorios específicos sobre PTP1B y su capacidad para activar hTAS2R50 .

Compuestos similares:

- Sinensetina

- Ácido rosmarínico

La isosinensetina destaca por sus distintas interacciones moleculares y su potencial terapéutico, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(24-3)10-17(25-4)19(26-5)20(18)27-14/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCWETIUOAGWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348199 | |

| Record name | Isosinensetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isosinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17290-70-9 | |

| Record name | Isosinensetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17290-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosinensetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017290709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosinensetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSINENSETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z99S38LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isosinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206 - 207 °C | |

| Record name | Isosinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

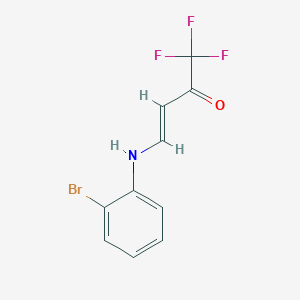

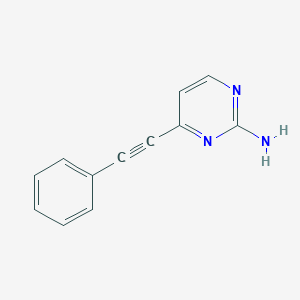

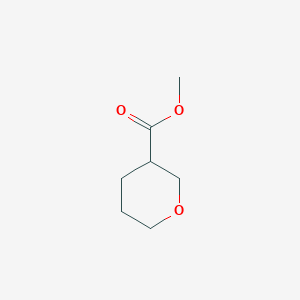

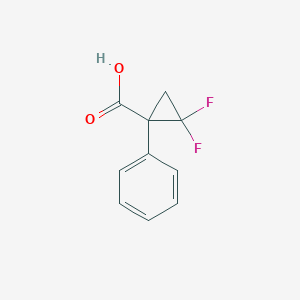

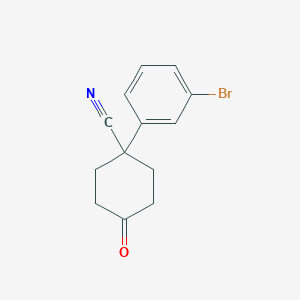

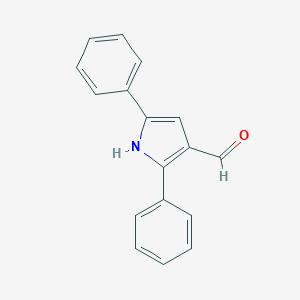

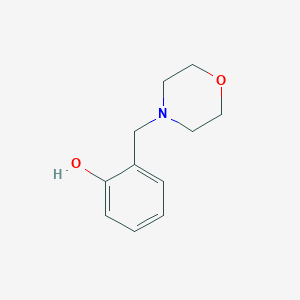

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does isosinensetin interact with biological targets to exert its effects?

A1: Research indicates that this compound can activate the human bitter taste receptor subtype hTAS2R50. [] This activation subsequently triggers the Gβγ-mediated signaling pathway, leading to increased Glucagon-like peptide 1 (GLP-1) secretion in NCI-H716 cells. [] Furthermore, this compound increases intracellular Ca2+ levels, a process inhibited by IP3R and PLC inhibitors, suggesting its influence on the physiological state of enteroendocrine L cells through a PLC-dependent mechanism. [] this compound also appears to upregulate proglucagon mRNA and stimulate GLP-1 secretion, effects suppressed by silencing Gα-gust and hTAS2R50. []

Q2: What are the potential therapeutic implications of this compound's interaction with hTAS2R50 and GLP-1 secretion?

A2: The ability of this compound to stimulate GLP-1 secretion through hTAS2R50 activation suggests its potential as a therapeutic agent for diabetes mellitus. GLP-1 plays a crucial role in glucose homeostasis, and its enhancement could benefit individuals with impaired glucose regulation. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C18H16O7 and a molecular weight of 344.32 g/mol.

Q4: Is there spectroscopic data available to confirm the structure of this compound?

A5: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) have confirmed the structure of this compound isolated from various sources, including Folium Citri Reticulatae and Citrus aurantium L. subspecies amara L. [, ] These techniques provide detailed information about the compound's structure, confirming its identity.

Q5: What analytical techniques are commonly employed to characterize and quantify this compound in various matrices?

A5: Several techniques are used to analyze this compound, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet diode array detection (HPLC-UV/DAD) or mass spectrometry (HPLC-MS), HPLC allows for the separation and quantification of this compound in complex mixtures like citrus juices and plant extracts. [, , ]

- Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with mass spectrometry (UHPLC-MS/MS) offers enhanced sensitivity and resolution for analyzing this compound in biological samples like rat plasma. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): In combination with techniques like time-of-flight (TOF) mass spectrometry (LCMS-IT-TOF), it enables the identification and structural characterization of this compound in essential oils and plant extracts. [, ]

Q6: What is known about the solubility of this compound, and how does it relate to its bioavailability and potential applications?

A7: Research exploring supercritical carbon dioxide extraction from Orthosiphon stamineus leaves highlights the solubility of this compound in ethanol-assisted supercritical carbon dioxide. [] This finding suggests that utilizing such extraction techniques could improve the bioavailability and extraction efficiency of this compound from natural sources, potentially enhancing its therapeutic applications.

Q7: What evidence supports the potential efficacy of this compound in preclinical models?

A7: Studies have demonstrated the in vitro and in vivo efficacy of this compound in several contexts:

- Anti-inflammatory and gastroprotective effects: The dichloromethane fraction of Murcott mandarin leaves, containing this compound, showed significant anti-inflammatory activity by inhibiting COX and 5-LOX enzymes in vitro and protecting against alcohol-induced gastric ulcers in rats. [] These findings suggest its potential in managing inflammatory conditions and gastric ulcers.

- Amelioration of spleen deficiency: Research on aged Guang Chenpi (dried Citrus reticulata ‘Chachi’ pericarp) revealed that this compound, alongside other flavonoids, correlated with improved fatigue, depression behaviors, D-xylose and gastrin secretion, and upregulated occludin expression in spleen deficiency mice models. [] This finding suggests potential applications in addressing spleen deficiency-related conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate](/img/structure/B177487.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde](/img/structure/B177504.png)

![Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B177505.png)